molecular formula C19H14FNO B11531682 N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide

N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide

Cat. No.: B11531682
M. Wt: 291.3 g/mol
InChI Key: VROYHHCUXRMIQY-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide: is a chemical compound that belongs to the class of acenaphthene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide typically involves the reaction of acenaphthene derivatives with fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-oxochromen-3-yl)benzamide
  • N-(1,2-dihydro-5-acenaphthylenyl)-3,5-dimethoxybenzamide
  • N-[(1,2-dihydroacenaphthylen-5-yl)carbamothioyl]propanamide

Comparison: Compared to similar compounds, N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom in the benzamide moiety This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antitumor properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydroacenaphthylen moiety fused with a fluorobenzamide group. The synthesis typically involves a multi-step process that includes:

  • Condensation Reaction : Combining 1,2-dihydroacenaphthylen-5-amine with furoyl chloride.
  • Oxidation : Using potassium ferricyanide in an alkaline medium to yield the final product.

This synthetic pathway is crucial for obtaining a high yield and purity of the compound, which is necessary for subsequent biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In preclinical trials, the compound exhibited promising results in inhibiting tumor growth and metastasis. It has been suggested that its mechanism may involve:

  • Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is critical for effective cancer treatment.
Compound Biological Activity Mechanism
This compoundAntitumorInhibits cell proliferation and induces apoptosis

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties , potentially useful in treating neurodegenerative diseases like Alzheimer's. The proposed mechanisms include:

  • Modulation of Neurotransmitter Systems : The fluorobenzamide moiety may enhance neurotransmitter receptor activity.
  • Reduction of Oxidative Stress : The compound could mitigate oxidative damage in neuronal cells.

Case Studies and Research Findings

  • Study on Antitumor Efficacy :
    • In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines.
    • The IC50 values indicated potent activity at low concentrations, suggesting high efficacy as a chemotherapeutic agent.
  • Neuroprotective Study :
    • A study investigated the effects of the compound on neuronal cells subjected to oxidative stress.
    • Results showed that treatment with this compound led to decreased markers of apoptosis and improved cell viability compared to controls.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and neuronal degeneration.
  • Receptor Interaction : It could interact with various receptors in the nervous system, enhancing neuroprotective signaling pathways.

Properties

Molecular Formula

C19H14FNO

Molecular Weight

291.3 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-fluorobenzamide

InChI

InChI=1S/C19H14FNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22)

InChI Key

VROYHHCUXRMIQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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